Rotenolone

Descripción

Contextualization of Rotenolone within the Rotenoid Chemical Class

Chemically, this compound has the molecular formula C₂₃H₂₂O₇ and a molecular weight of approximately 410.4 g/mol . nih.govuni.lujst.go.jp It exists as a solid at standard conditions with a melting point between 91 and 92 °C. nih.gov this compound is less toxic than rotenone (B1679576). wikipedia.org

Historical Trajectories of this compound Discovery and Academic Inquiry

The history of research into this compound is intertwined with the study of rotenone, which has been used for centuries by indigenous peoples as a fish poison and later as an insecticide. wikipedia.orgtermedia.placs.orgfisheries.org The active component, initially called nicouline, was first isolated in 1895 from Lonchocarpus nicou (formerly Robinia nicou). wikipedia.orgtermedia.placs.org A pure crystalline compound, named rotenone, was isolated in 1902 from Derris elliptica. termedia.placs.org By 1930, nicouline and rotenone were recognized as the same compound. termedia.placs.org

Early academic inquiry into rotenoids focused on the isolation, structural elucidation, and insecticidal properties of rotenone. As research progressed, scientists identified and studied other rotenoids present in the source plants, including this compound. Studies in the early to mid-20th century began to investigate the properties of related compounds like this compound, sometimes in comparison to rotenone. For example, a study published in 1933 examined the toxicity of this compound, rotenone hydrochloride, and acetylrotenone using goldfish as a test animal. acs.org

Academic interest in this compound continues in various fields, including natural product chemistry, plant science, and toxicology, to understand its occurrence, formation (such as through the oxidation of rotenone), and potential biological activities. wikipedia.orgresearchgate.netnih.govird.fr Research findings indicate that this compound can be found in plants such as Tephrosia candida and Lonchocarpus subglaucescens. nih.gov It is also a metabolite formed from the degradation of rotenone in the environment and in biological systems. wikipedia.orgtermedia.plosu.edu

Detailed research findings on this compound have explored its presence in various plant extracts and its relative abundance compared to other rotenoids. Studies on Lonchocarpus cubé resins, for instance, have shown that they can contain approximately 3.0% beta-rotenolone, while rotenone might be present at around 44% and deguelin (B1683977) at 22%. researchgate.net The composition of these rotenoids can vary depending on the plant source and the preparation method of the extract. doc.govt.nzresearchgate.net

Academic research has also investigated the potential biological activities of this compound. Some studies have explored its activity against certain cancer cell lines, reporting antiproliferative effects with varying half-maximal inhibitory concentration (IC₅₀) values depending on the cell line. medchemexpress.com For example, this compound showed antiproliferative activity with IC₅₀ values ranging from 0.95 µM to 2.9 µM against several cancer cell lines including ovarian cancer A2780, breast cancer BT-549, prostate cancer DU 145, NSCLC NCI-H460, and colon cancer HCC-2998. medchemexpress.com Furthermore, this compound has been investigated for potential antiviral activity, showing high activity against certain human adenoviruses and cytomegaloviruses in in vitro studies at nanomolar concentrations. researchgate.net

The study of this compound contributes to the broader academic understanding of the structural diversity, natural occurrence, biosynthesis, and biological properties within the rotenoid class of compounds.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂O₇ | nih.govuni.lujst.go.jp |

| Molecular Weight | 410.42 g/mol | nih.govjst.go.jpmedkoo.com |

| Monoisotopic Mass | 410.13655304 Da | nih.govuni.lu |

| CAS Registry Number | 509-96-6 | contaminantdb.canih.gov |

| PubChem CID | 68184 | nih.govuni.lunih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 91 - 92 °C | nih.gov |

| XLogP3 (predicted) | 3.3 | nih.govuni.lu |

Relative Abundance of Rotenoids in Lonchocarpus Cubé Resin

| Rotenoid | Approximate Percentage | Source |

| Rotenone | 44% | researchgate.net |

| Deguelin | 22% | researchgate.net |

| Beta-Rotenolone | 3.0% | researchgate.net |

| Tephrosin | 3.5% | researchgate.net |

| Minor Rotenoids | < 0.5% | doc.govt.nz |

In Vitro Antiproliferative Activity of this compound

| Cancer Cell Line | IC₅₀ (µM) | Source |

| Ovarian (A2780) | 0.95 | medchemexpress.com |

| Breast (BT-549) | 1.6 | medchemexpress.com |

| Prostate (DU 145) | 2.7 | medchemexpress.com |

| NSCLC (NCI-H460) | 2.0 | medchemexpress.com |

| Colon (HCC-2998) | 2.9 | medchemexpress.com |

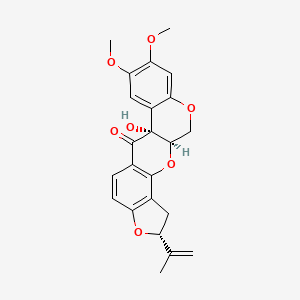

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVKWCYZKMUTLH-AYPBNUJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-cis-Rotenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

509-96-6 | |

| Record name | Rotenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotenolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN2R8MKH6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-cis-Rotenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 - 92 °C | |

| Record name | (-)-cis-Rotenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biogenesis and Chemical Transformations of Rotenolone

Biosynthetic Pathways of Rotenolone Formation from Natural Precursors

The biosynthesis of rotenoids, including rotenone (B1679576), originates from the polyketide-shikimate pathway, leading to the formation of a flavanone (B1672756) scaffold. This intermediate undergoes a 1,2-aryl migration to form an isoflavanone, followed by dehydration to yield an isoflavone. Further modifications, including the addition of oxygen functions and methylations, precede the cyclization steps that construct the characteristic rotenoid ring system. thieme-connect.com

Rotenone itself is a natural product found in the roots and stems of several tropical and subtropical plants, notably from the Lonchocarpus and Derris genera, as well as Tephrosia species. wikipedia.orgresearchgate.netnih.gov

Enzymatic and Non-Enzymatic Conversion Mechanisms of Rotenone to this compound

This compound is formed from rotenone through oxidation, primarily at the C-12a position. This conversion can occur through both enzymatic and non-enzymatic processes.

In biological systems, rotenone is metabolized by various organisms, including mammals, fish, and insects. tandfonline.com Hydroxylated rotenoids, such as this compound (specifically 6aβ,12aβ-rotenolone and 6aβ,12aα-rotenolone), are among the principal metabolites formed. nih.gov These hydroxylated metabolites generally exhibit reduced inhibitory activity compared to the parent rotenone. tandfonline.com Enzymatic detoxification pathways in organisms can lead to the conversion of rotenone to less toxic metabolites like this compound. doc.govt.nz

Non-enzymatic conversion of rotenone to this compound can occur through air oxidation, particularly at the 6a and 12a positions. researchgate.net Photodegradation of rotenone can also lead to the formation of rotenolones. tandfonline.comfisheries.org Studies on the photodecomposition of rotenone in solutions exposed to UV light have shown the formation of rotenolones, with the stability of different this compound isomers varying under irradiation. fisheries.org

Laboratory Synthesis and Structural Modification of this compound

Laboratory methods for generating this compound and its derivatives involve chemical transformations of rotenone or synthetic routes designed to construct the this compound scaffold.

Chemical Oxidation and Thermolysis Methods for this compound Generation

Chemical oxidation is a common method for the laboratory synthesis of this compound from rotenone. Potassium dichromate oxidation of rotenone has been reported as a method to prepare this compound. tandfonline.com This involves treating rotenone with potassium dichromate in a suitable solvent, such as acetic acid. tandfonline.com

Thermolysis, or thermal degradation, of rotenone can also yield this compound and other derivatives. Studies have shown that heating rotenone, for example, by autoclaving, results in its degradation and the formation of thermolytic products, including (-)-rotenolone and (+)-epithis compound. nih.govresearchgate.net The yield of this compound can increase with longer heat treatment times. nih.gov

Strategies for the Design and Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives is an area of ongoing research, often aimed at exploring their biological activities or improving their properties. Strategies for the design and synthesis of novel this compound derivatives can involve modifying different parts of the this compound structure.

One approach involves the chemical modification of rotenone followed by conversion to the this compound structure. For instance, derivatives with modified carbonyl groups have been synthesized. researchgate.net Another strategy explores the addition of functional groups, such as monosaccharides, to rotenone to alter its properties, such as phloem mobility in plants; while this focuses on rotenone derivatives, similar strategies could be applied to this compound. nih.gov

The synthesis of various hydroxy- and epoxy-derivatives of rotenone has been described, and these can serve as precursors or related structures for the synthesis of this compound derivatives. tandfonline.com These synthetic efforts contribute to understanding the structure-activity relationships within the rotenoid family. tandfonline.com Novel series of derivatives, such as triazole derivatives, have also been synthesized from related rotenoid structures to investigate their biological potential. researchgate.net

Research findings indicate that the chemical reactions involved in the thermal degradation of rotenone can occur at specific positions, such as the C-12 position, leading to various isoflavonoid (B1168493) derivatives, including this compound. nih.govnih.gov This provides insights into potential sites for targeted structural modification in the design of new derivatives.

Advanced Analytical Methodologies for Rotenolone Quantification in Complex Research Matrices

Chromatographic Techniques for Rotenolone Detection and Separation

Chromatography plays a vital role in separating this compound from complex sample matrices before detection and quantification. Various chromatographic approaches have been developed and applied.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of this compound, often in conjunction with UV or fluorescence detection rsc.orgfisheries.org. HPLC methods have been applied to quantify this compound in both environmental and biological samples.

In environmental monitoring, HPLC has been utilized to determine this compound in water and sediment samples. For instance, a method employing reversed-phase HPLC with UV absorbance detection at 295 nm was developed for the quantitative analysis of this compound, rotenone (B1679576), and other rotenoids in water, sediments, and piscicide formulations rsc.orgfisheries.org. Solid phase extraction (SPE) is often coupled with HPLC (either online or offline) to concentrate the analytes and clean up the samples, improving detection limits and recoveries rsc.orgfisheries.org. Method detection limits for rotenoids in reagent water using coupled SPE-HPLC were reported as low as 0.3 µg/L, with recoveries ranging from 90% to 99% rsc.orgnih.gov. For wet sediments, detection limits were approximately 20–100 µg/kg with recoveries between 71% and 87% rsc.orgfisheries.orgnih.gov.

HPLC has also been applied to analyze this compound in biological matrices. While many studies focus on rotenone, methods for the determination of rotenone and its derivatives, including this compound, in biological samples like serum and brain tissue using HPLC have been reported researchgate.netresearchgate.net. Sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typically necessary to address matrix effects in biological specimens prior to HPLC analysis researchgate.netresearchgate.net.

An HPLC method for the determination of rotenoids, including different isomers of this compound, in soil and crops has been investigated using reversed-phase chromatography with UV detection at 294 nm. This method achieved limits of detection between 0.02 and 0.08 ppm for the analyzed rotenoids jst.go.jpfisheries.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in the analysis of rotenoids, particularly for the selective analysis of rotenoid byproducts and degradation products researchgate.netnih.gov. GC-MS can provide both separation and structural information through mass spectral analysis.

A methodology utilizing GC-MS has been developed for the analysis of rotenoids, including degradation products, in fresh and brackish waters researchgate.netnih.gov. This approach addresses challenges related to the fast degradation of rotenone in sample storage conditions and allows for the selective analysis of its byproducts researchgate.netnih.gov. The method involved a simplified on-site solid-phase extraction followed by GC-MS analysis researchgate.netnih.gov. Limits of quantification were reported to be below the ecological no-effect concentration of rotenone (2 µg/L), with average recoveries exceeding 80% researchgate.netnih.gov.

GC-MS is particularly useful for volatile or semi-volatile compounds. While rotenone and some of its degradation products can be analyzed by GC-MS, derivatization may be required for less volatile rotenoids, including this compound, to enhance their volatility and thermal stability for GC analysis mdpi.com. Research into the degradation pathways of rotenone suggests the formation of various metabolites, and GC-MS can be employed to identify and quantify these compounds in complex matrices acs.orgfrontiersin.org.

High-Performance Liquid Chromatography (HPLC) Applications in Environmental and Biological Samples

Mass Spectrometric Identification and Quantification of this compound

Mass spectrometry (MS) provides highly sensitive and selective detection and identification capabilities, often coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is widely used for the trace analysis of this compound and other rotenoids in complex matrices due to its high sensitivity and selectivity researchgate.netresearchgate.netresearchgate.net. LC-MS/MS allows for the selective detection and quantification of target analytes even at very low concentrations by monitoring specific precursor and product ions.

LC-MS/MS methods have been developed for the quantification of rotenone, deguelin (B1683977), and this compound in human serum researchgate.netresearchgate.netresearchgate.netresearchgate.net. These methods often involve simple extraction procedures, such as liquid-liquid extraction with ethyl acetate, followed by separation on a reversed-phase LC column researchgate.netresearchgate.netresearchgate.net. The use of electrospray ionization (ESI) is common in LC-MS/MS for rotenoid analysis, providing good sensitivity researchgate.net. Limits of detection (LOD) and quantification (LOQ) in the low ng/mL range have been reported for this compound and related rotenoids in biological fluids using LC-MS/MS researchgate.netresearchgate.netresearchgate.net. For example, an LC-MS/MS method for rotenone in human serum reported an LOD of 2 ng/mL and an LOQ of 5 ng/mL researchgate.netresearchgate.net.

LC-MS/MS is also applied in environmental studies for the analysis of this compound. Its sensitivity makes it suitable for monitoring rotenoid levels in water bodies following applications like invasive fish eradication treatments nih.gov. The technique allows for the identification and quantification of this compound alongside rotenone and other transformation products in environmental samples nih.gov.

Challenges in LC-MS analysis of this compound in complex matrices can include matrix effects and potential compound degradation, which can impact detection and quantification accuracy frontiersin.orgnih.gov. However, LC-MS/MS, with its enhanced selectivity, helps mitigate some of these challenges.

Research into Challenges and Innovations in this compound Analytical Standards and Detection Limits

Research into the analysis of this compound highlights several challenges and ongoing efforts to improve analytical standards and detection limits. One significant challenge is the availability of certified analytical standards for this compound and its various degradation products and isomers nih.govmarketsandmarkets.com. While standards for rotenone are more readily available, obtaining well-characterized standards for metabolites like this compound can be difficult and costly nih.gov. This lack of readily available standards can impact the accuracy and comparability of analytical results across different studies and laboratories marketsandmarkets.com.

Matrix effects in complex samples, such as biological fluids, soil, and environmental water, pose another challenge, potentially suppressing or enhancing analyte signals during mass spectrometric analysis researchgate.netresearchgate.netnih.gov. Sample preparation techniques like SPE and LLE are employed to minimize these effects, but method optimization is often required for different matrices fisheries.orgresearchgate.netresearchgate.net.

The potential for this compound degradation during sample collection, storage, and analysis also presents a challenge researchgate.netnih.gov. Rotenoids, including this compound, can be sensitive to light and air, necessitating careful sample handling and storage procedures epa.gov. Research focuses on developing stable sample preservation methods to ensure accurate quantification reabic.net.

Innovations in analytical methodologies aim to improve sensitivity, selectivity, and sample throughput. Ultra-high-pressure liquid chromatography (UHPLC) coupled with sensitive detectors, including mass spectrometers, offers faster analysis times and improved chromatographic resolution compared to conventional HPLC dost.gov.ph. The development of simplified and rapid extraction procedures, such as on-site SPE, is also an area of innovation, particularly for environmental monitoring researchgate.netnih.gov.

Efforts to lower detection limits are ongoing to enable the quantification of this compound at increasingly trace levels in various matrices, which is crucial for assessing environmental impact and potential exposure rsc.orgresearchgate.netresearchgate.netjst.go.jp. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters, as well as exploring more sensitive ionization techniques and MS analyzers researchgate.netresearchgate.net. Research also continues into understanding the degradation pathways of rotenone to better identify and analyze its metabolites, including this compound acs.orgfrontiersin.org.

Environmental Attenuation and Transformation Dynamics of Rotenolone

Photochemical Degradation Pathways of Rotenolone in Aquatic Systems

Photochemical degradation is a significant process affecting the fate of this compound in water bodies. This process involves the transformation of the compound upon exposure to light.

Direct and Indirect Photolysis Mechanisms Influencing this compound Fate

Photolysis, the breakdown of a compound by light, can occur through direct or indirect mechanisms. Direct photolysis involves the absorption of light energy directly by the this compound molecule, leading to its degradation. Indirect photolysis, on the other hand, involves the absorption of light by other substances in the water, such as dissolved organic matter (DOM) or other photosensitizers, which then generate reactive species that can degrade this compound.

Studies investigating the photochemical degradation of rotenoids, including this compound, under simulated sunlight conditions relevant to high-latitude surface waters have shown that photochemical degradation is a dominant process. acs.orgfisheries.orgnih.gov While research has focused extensively on the photolysis of rotenone (B1679576), this compound is also subject to photochemical transformation. nih.govresearchgate.net The specific direct and indirect photolysis mechanisms for this compound have been investigated, revealing that rotenoids can decompose from excited triplet states. acs.orgnih.gov However, some reactive oxygen species, such as hydroxyl radical and singlet oxygen, did not appear to contribute significantly to the degradation of rotenone and deguelin (B1683977) in one study, although alcohols like isopropanol (B130326) could inhibit degradation by quenching excited states. acs.orgnih.gov

Influence of Light Exposure and Dissolved Organic Matter (DOM) Quality on this compound Attenuation

Light exposure is a critical factor influencing the rate of this compound photolysis. Prolonged periods of darkness or reduced light intensity, such as those experienced under ice cover or during shorter days, can significantly slow down the attenuation of this compound in aquatic systems. nih.gov For instance, prolonged this compound persistence in some lakes was attributed to short days and ice cover. nih.gov

Dissolved organic matter (DOM) quality also plays a major role in modulating the attenuation of rotenoids, including this compound, through a combination of shielding (light attenuation) and excited-state quenching mechanisms. acs.orgfisheries.orgnih.gov The presence of DOM can affect both direct and indirect photochemical processes. acs.orgfisheries.orgresearchgate.net Different sources of DOM can exhibit distinct photoreactivity patterns. researchgate.net Molecular-level characterizations of DOM may be helpful in accounting for site-specific degradation rates of rotenoids in the environment. acs.orgfisheries.orgnih.gov

Biotic and Abiotic Degradation Processes of this compound in Environmental Compartments

Beyond photolysis, this compound is subject to degradation through biological and other abiotic pathways in various environmental compartments like soil and water.

Hydrolytic and Other Abiotic Transformation Routes of this compound

Hydrolysis, a chemical reaction with water, is another abiotic process that can lead to the degradation of this compound. Rotenone itself is known to undergo base-catalyzed hydrolysis, which can contribute to its degradation. nih.govresearchgate.net this compound is identified as a primary degradation product of rotenone hydrolysis. caaquaculture.orgepa.gov The rate of rotenone dissipation due to hydrolysis and potentially photolysis has been shown to increase with water pH and temperature, with this compound concentrations increasing as the parent compound decreases. caaquaculture.org Other abiotic transformation routes may also contribute to this compound's fate, although hydrolysis appears to be a significant pathway. nih.govresearchgate.net

Environmental Persistence and Factors Modulating this compound Attenuation Rates

The environmental persistence of this compound is influenced by the interplay of photochemical, biotic, and abiotic degradation processes, as well as environmental factors. While rotenone typically degrades relatively quickly in the environment, this compound can persist for longer periods. nih.gov For example, in some field studies, rotenone degraded within days to weeks, while this compound persisted for several weeks to months. nih.govcaaquaculture.org

Factors that modulate this compound attenuation rates include light exposure, temperature, and the characteristics of the environmental matrix (e.g., water or soil type, presence of DOM). acs.orgfisheries.orgnih.govnih.govmdpi.comcaaquaculture.orgresearchgate.net Colder temperatures can lead to slower degradation rates for both rotenone and this compound. caaquaculture.orgresearchgate.net Soil characteristics, such as clay and organic matter content, can also influence degradation rates, with slower degradation observed in soils rich in these components, potentially due to adsorption. researchgate.netmdpi.com

The degradation of rotenone and this compound can be complex and may not always follow simple first-order kinetics, sometimes fitting better with two-compartment or multiple-compartment models, particularly in soils. researchgate.netresearchgate.net

Here is a summary of some research findings on this compound persistence and degradation:

| Environmental Compartment | Conditions | This compound Persistence/Half-life Observations | Source |

| Lakes (Field) | Southcentral Alaska, Oct-Apr (short days, ice cover) | Persisted for up to <280 days post-treatment at two locations. | nih.gov |

| Lakes (Field) | California, 9°C water | Dissipated with a half-life of 5.5 days (formed from rotenone with a half-life of 10.3 days). | caaquaculture.org |

| Soil (Laboratory) | Silt clay loam, 20°C, dark | DT50 of 52 days. | researchgate.net |

| Soil (Laboratory) | Loamy soil, 20°C, dark | DT50 of 23 days. | researchgate.net |

| Soil (Laboratory) | Silt clay loam, 10°C, dark | DT50 of 118 days. | researchgate.net |

| Soil (Laboratory) | Loamy soil, 10°C, dark | DT50 of 35 days. | researchgate.net |

| Soil Thin Layers | Natural sunlight | Detected as the only photodegradation byproduct of rotenone. | researchgate.netnih.gov |

The complexity of this compound's environmental fate highlights the importance of considering site-specific environmental conditions when assessing its potential persistence and impact.

Impact of Temperature, pH, and Dissolved Oxygen on this compound Environmental Half-Life

Environmental factors such as temperature, pH, and dissolved oxygen (DO) play a significant role in the degradation rate and thus the environmental half-life of this compound. Studies on rotenone and its degradation products, including this compound, have shown that these factors can influence persistence in aquatic environments nih.govfisheries.orgresearchgate.net.

Research indicates that temperature has a strong effect on the degradation rate of rotenone and its primary degradation product, this compound, in soils, with degradation generally being slower at lower temperatures researchgate.netresearchgate.net. For instance, studies in different soil types showed that increasing the temperature from 10 °C to 20 °C resulted in a decrease in the DT50 (half-life) value for this compound researchgate.net.

In aquatic systems, while the impact of temperature, pH, and DO has been more extensively studied for the parent compound rotenone, these factors also influence the persistence of this compound. Some research suggests that DO and pH can significantly impact the rates of rotenone photolysis and hydrolysis, processes that are relevant to the formation and subsequent degradation of this compound nih.govfisheries.org.

Field studies have observed that this compound can persist for extended periods, particularly in cold conditions with limited light exposure, such as under ice cover nih.govnih.gov. This suggests that temperature and light availability are key drivers of this compound attenuation in water bodies nih.govnih.gov.

Data on the half-life of this compound in different environmental matrices and under varying conditions are important for predicting its environmental fate. A study involving lakes in Alaska found that this compound persisted for a considerably longer time than rotenone, with detection up to 280 days post-treatment in some locations, likely due to cold temperatures and ice cover limiting photolysis nih.govnih.gov. In contrast, a study in Diamond Lake, Oregon, which experienced a phytoplankton bloom resulting in elevated pH, reported a shorter short-term half-life for this compound in water (16.2 days) compared to its longer persistence observed elsewhere nih.gov.

The following table summarizes some reported half-life data for this compound, highlighting the variability based on environmental conditions:

| Environmental Matrix | Temperature (°C) | pH | Dissolved Oxygen | Half-Life (DT50) | Notes | Source |

| Lake Water | Cold (e.g., 4°C) | Not specified | Absent/Low | Up to <280 days | Under ice cover, limited light | nih.govnih.gov |

| Lake Water | Elevated (9.7) | 9.7 | Not specified | 16.2 days (short-term) | During phytoplankton bloom | nih.gov |

| Silt Clay Loam Soil | 20 | Not specified | Not applicable | 52 days | Laboratory conditions, dark | researchgate.net |

| Loamy Soil | 20 | Not specified | Not applicable | 23 days | Laboratory conditions, dark | researchgate.net |

| Silt Clay Loam Soil | 10 | Not specified | Not applicable | 118 days | Laboratory conditions, dark | researchgate.net |

| Loamy Soil | 10 | Not specified | Not applicable | 35 days | Laboratory conditions, dark | researchgate.net |

Note: Half-life values can vary significantly based on specific environmental conditions and methodologies used.

Long-Term Environmental Monitoring and Predictive Modeling of this compound Residues

Long-term environmental monitoring is essential for understanding the persistence and dissipation of this compound residues in various environmental compartments, including water and soil nih.govdoc.govt.nzfisheries.org. Monitoring studies have shown that while rotenone typically degrades relatively quickly, this compound can persist for longer periods, particularly in certain conditions nih.govnih.gov.

Monitoring efforts often involve analyzing water and sediment samples collected from treated areas over extended periods to track the decline of this compound concentrations doc.govt.nzfisheries.org. These studies provide valuable data on the actual environmental half-life and attenuation rates under real-world conditions nih.govfisheries.org. For example, monitoring in Alaskan lakes showed this compound persistence for several months after rotenone application nih.govnih.gov. Similarly, studies in California lakes and streams have involved monitoring this compound in surface and ground waters post-treatment fisheries.org.

Predictive modeling plays a crucial role in forecasting the environmental fate and potential persistence of this compound residues. Various models, such as pseudo-first order and gamma process models, have been used to describe the degradation rates of rotenone and this compound in the environment nih.govnih.gov. Model comparisons have indicated that the accuracy of predictions can depend on the model type and the dataset used nih.govnih.gov.

Predictive models can incorporate environmental variables like temperature, light exposure, and potentially pH and DO to estimate degradation rates and predict the time required for this compound concentrations to fall below certain levels nih.govresearchgate.net. However, the complex interplay of environmental factors can make accurate long-term predictions challenging, and field monitoring data are vital for validating and improving these models nih.gov. The development of predictive models for biodegradation pathways is an ongoing area of research that could further enhance the ability to forecast the fate of compounds like this compound mdpi.com.

Monitoring and modeling efforts are crucial for assessing the environmental impact of this compound and informing management decisions related to its use, particularly in aquatic ecosystem restoration projects nih.govdoc.govt.nznih.gov.

Molecular and Cellular Mechanisms of Rotenolone S Biological Activities

Elucidation of Rotenolone's Antiviral Mechanisms of Action

Research has explored the antiviral properties of this compound, focusing on its impact on viral replication cycles and potential molecular targets.

Inhibition of Specific Viral Replication Cycle Stages by this compound

Studies have indicated that this compound exhibits antiviral activity against certain viruses, including Human Adenovirus (HAdV) and Human Cytomegalovirus (HCMV). Investigations into the antiviral mechanisms of this compound suggest that its effects involve the late stages of the HAdV replication cycle. frontiersin.orgresearchgate.netnih.govnih.govcsic.eswilddata.cndntb.gov.ua This contrasts with the closely related compound rotenone (B1679576), which appears to interfere with an earlier stage, specifically the transport of viral particles from the endosome to the cell nucleus by altering microtubular polymerization. frontiersin.orgresearchgate.netnih.govwilddata.cn

Data from studies evaluating the antiviral activity of this compound and related rotenoids against HAdV and HCMV demonstrate varying levels of inhibition. For instance, in one study, this compound showed significant inhibition of HAdV infection. frontiersin.orgnih.govwilddata.cn Against HCMV replication, this compound displayed high levels of inhibition, reported at 85.2% at twice the IC50 concentration obtained for HAdV. frontiersin.orgnih.govnih.gov

The following table summarizes representative data on the antiviral activity of this compound and related compounds against HAdV5:

| Compound | IC₅₀ (µM) for HAdV5 | Selective Index (SI) for HAdV5 | Inhibition of HCMV Replication (at 2x HAdV IC₅₀) |

| This compound | Not explicitly stated in snippets for HAdV5 IC₅₀, but shown to significantly inhibit HAdV infection. frontiersin.orgnih.govwilddata.cn | Not explicitly stated in snippets for HAdV5 SI. researchgate.net | 85.2% frontiersin.orgnih.govnih.gov |

| Rotenone | 0.0039 frontiersin.orgresearchgate.netnih.govwilddata.cn | 164.1 frontiersin.orgresearchgate.netnih.govwilddata.cn | 92.1% frontiersin.orgnih.govnih.gov |

| Deguelin (B1683977) | Not explicitly stated in snippets for HAdV5 IC₅₀. | 2429.3 frontiersin.orgresearchgate.netnih.govwilddata.cn | 50% frontiersin.orgnih.govnih.gov |

| Tephrosin | 0.07 frontiersin.orgresearchgate.netnih.govwilddata.cn | Not explicitly stated in snippets for HAdV5 SI. | 83.4% frontiersin.orgnih.govnih.gov |

| Millettone | 4.6 researchgate.net | 23.8 researchgate.net | Increased replication (>10 times) nih.gov |

Note: IC₅₀ values and Selective Indices for HAdV5 are based on specific experimental conditions and may vary between studies. The inhibition of HCMV replication was measured at twice the IC₅₀ concentration determined for HAdV for each respective compound.

Investigations into this compound's Specific Molecular Targets in Viral Pathogenesis

While studies indicate this compound affects late stages of the HAdV replication cycle, the specific molecular targets involved in this inhibition are not extensively detailed in the provided information. frontiersin.orgresearchgate.netnih.govwilddata.cndntb.gov.ua Research on rotenone, a related compound, suggests its antiviral mechanism against HAdV involves altering microtubular polymerization, preventing the virus from reaching the nuclear membrane. frontiersin.orgresearchgate.netnih.govwilddata.cn However, this compound's mechanism appears distinct, focusing on later events. frontiersin.orgresearchgate.netnih.govwilddata.cndntb.gov.ua The precise host or viral factors that this compound interacts with during these late stages require further elucidation.

Anti-inflammatory and Immunomodulatory Effects of this compound

The potential anti-inflammatory and immunomodulatory effects of this compound and related rotenoids have been explored in some contexts.

Cellular Signaling Pathways Influenced by this compound

This compound-related compounds have been studied for their potential in modulating cellular signaling pathways. ontosight.ai While direct detailed research findings specifically on this compound's influence on anti-inflammatory or immunomodulatory signaling pathways are limited in the provided snippets, studies on related rotenoids offer some insights. For example, tephrosin, another rotenoid, is reported to act through various pathways, including inhibiting NF-kB signaling. researchgate.net Additionally, studies on rotenone (not this compound) have linked it to the activation of inflammatory signaling pathways such as NF-κB, JNK, and p38, and increases in COX-2 and iNOS expressions, which amplify inflammatory cascades. termedia.pl this compound itself, as a thermolysis product of rotenone, has shown enhanced anti-inflammatory capacity against nitric oxide production, suggesting an influence on pathways related to NO synthesis. mdpi.comresearchgate.netnih.gov An older review mentions the immunomodulatory effect of Tephrosia purpurea, a plant containing rotenoids. scispace.com These findings suggest that this compound and related compounds can influence signaling pathways involved in inflammatory and immune responses, although the specific pathways modulated by this compound warrant further dedicated investigation.

Interplay of this compound with Cellular Bioenergetics and Metabolic Function

The relationship between this compound and cellular bioenergetics, particularly mitochondrial metabolism, is an area of relevance due to its structural similarity to rotenone, a well-known mitochondrial complex I inhibitor.

Investigations into this compound's Role in Mitochondrial Metabolism

Rotenone is a potent inhibitor of mitochondrial electron transport chain complex I, interfering with NADH during ATP creation and leading to the generation of reactive oxygen species. wikipedia.orgdoc.govt.nzresearchgate.netresearchgate.netscience.govpnas.orgbiorxiv.orgresearchgate.net this compound is recognized as a metabolite or degradation product of rotenone. termedia.plmdpi.comwikipedia.orgdoc.govt.nzresearchgate.netscience.govpnas.orginchem.orgfisheries.org While rotenone's impact on mitochondrial metabolism is well-documented, direct detailed research specifically on this compound's role in mitochondrial metabolism is less prominent in the provided information compared to rotenone. Some sources list this compound alongside rotenone and other rotenoids when discussing the inhibition of NADH:ubiquinone oxidoreductase activity, suggesting a potential, albeit possibly less potent than rotenone, interaction with mitochondrial complex I. pnas.org One study mentions this compound as a degradation byproduct of rotenone that can persist longer, which is relevant to its potential long-term cellular interactions, including metabolic processes. fisheries.org Given its close structural relationship to rotenone, it is plausible that this compound may also influence mitochondrial function, but specific research detailing its direct effects on mitochondrial metabolism is needed to fully characterize this interplay.

Impact on Specific Metabolic Pathways (e.g., amino acid metabolism)

One study investigating the effects of this compound on Magnaporthe oryzae, a fungal pathogen, utilized comparative metabolomics and found that differential metabolites were enriched in pathways including amino acid metabolic pathways when the conidia were treated with this compound. researchgate.net This suggests that this compound may interfere with amino acid transportation in this organism. researchgate.net

Studies on rotenone itself have shown alterations in the levels of organic acids, amino acids, and acylcarnitines in organisms like Caenorhabditis elegans, consistent with metabolic restructuring to compensate for complex I inhibition. nih.govresearchgate.net Specifically, exposure to rotenone led to a significant increase in alanine (B10760859) levels in C. elegans. nih.gov While these findings are primarily linked to rotenone's direct action, they highlight the interconnectedness of mitochondrial function and amino acid metabolism, suggesting that a rotenone metabolite like this compound could potentially influence these pathways, albeit likely with lower potency than the parent compound. wikipedia.orgnih.gov Amino acid metabolism is a central process, with amino acids serving as building blocks for proteins, energy sources, and precursors for various important metabolites, and it relies significantly on mitochondrial enzymes. nih.govfrontiersin.org

Research into this compound's Neurotoxicological Contexts as a Rotenone Metabolite

This compound is identified as a metabolite of rotenone, which is a known neurotoxin used in experimental models of Parkinson's disease due to its ability to induce selective degeneration of dopaminergic neurons. wikipedia.orgnih.govresearchgate.net While rotenone's neurotoxicity is primarily attributed to its potent inhibition of mitochondrial complex I, leading to oxidative damage, the role of its metabolites, including this compound, in this context has also been investigated. nih.govnih.gov

Studies have shown that hydroxylated metabolites and derivatives of rotenone, such as this compound, are generally less active as complex I inhibitors compared to the parent rotenoid. nih.gov This suggests that the Parkinson's disease-like syndrome observed in rat models exposed to rotenone is likely due to the parent compound rather than its metabolites. nih.gov However, this compound and other metabolites have been identified in biological samples like blood, urine, feces, and liver following rotenone exposure, indicating their presence within the organism. termedia.pltermedia.pl These metabolites can potentially serve as biomarkers of rotenone exposure. termedia.pltermedia.pl

The accumulation of rotenone and its metabolites in specific tissues, such as renal tissues, has been observed, highlighting the importance of understanding the metabolic fate and distribution of these compounds in assessing potential organ toxicity. frontiersin.org While the primary neurotoxic effects are linked to rotenone's impact on dopaminergic pathways, the presence and potential activity of metabolites like this compound contribute to the complex picture of rotenone's biological interactions. researchgate.netnih.gov

Ecological Implications and Environmental Risk Assessment Research of Rotenolone Persistence

Research on the Impact of Rotenolone Residues on Non-Target Organisms in Aquatic Ecosystems

Studies investigating the environmental fate of rotenone (B1679576) formulations have identified this compound as a major degradate. This compound is believed to be a complex of related stereoisomers, with at least four, and potentially more, occurring fisheries.org. While rotenone is highly toxic to fish and other aquatic life, this compound is generally considered less toxic. Limited ecological test data suggest that this compound is about one-tenth as lethal to fish as the parent compound, rotenone fisheries.org.

The impact of this compound residues on non-target aquatic organisms is a key area of environmental risk assessment. Although rotenone applications are known to cause significant collateral loss of invertebrate fauna, aquatic invertebrate populations often recover quickly doc.govt.nz. Research into the persistence of this compound is important because its presence, even at lower toxicity, could potentially contribute to longer-term effects on sensitive non-target species or influence the rate of ecosystem recovery.

Studies have shown that the persistence of this compound in water can vary. In a study of rotenone dissipation in Lake Davis, California, this compound formed at 55% of the parent application rate and dissipated with a half-life of 5.5 days in cold (9°C) water caaquaculture.org. In contrast, the half-life of rotenone in the same study was 10.3 days caaquaculture.org. Another study indicated that concentrations of chemicals in surface waters, with the exception of this compound and piperonyl butoxide in cold waters, persist for less than seven weeks fisheries.org. This compound was generally not found in the absence of rotenone, except in waters with low alkalinity (< 15 mg/L CaCO3) and low temperature (< 11 °C) fisheries.org.

The physicochemical properties of this compound influence its fate in aquatic systems. Components with low water solubility, such as rotenone and this compound, have been observed to persist longer in sediments and tissues compared to water-miscible components of formulations nih.gov. In the Lake Davis study, this compound persisted in sediments and tissues for extended periods, although it was not detectable after 157 days in sediments and <212 days in tissues nih.gov.

Research on the effects of rotenone on non-target aquatic fauna, while primarily focused on the parent compound, highlights the sensitivity of different taxa. For instance, planktonic invertebrates have shown high sensitivity to rotenone even at low concentrations plos.orgnih.gov. While this compound is less toxic than rotenone, its persistence means that these sensitive organisms could be exposed to this compound residues for a longer duration, potentially impacting their recovery or population dynamics. Future research is needed to specifically assess the long-term effects of this compound exposure on less sensitive organisms and to investigate the recovery time of invertebrate communities in the presence of this compound residues plos.orgnih.gov.

Dynamics of Ecosystem Recovery Following Rotenoid Application and this compound Persistence

The dynamics of ecosystem recovery following the application of rotenoid-based piscicides are closely linked to the degradation and persistence of the compounds, including this compound. Rotenone is known to degrade rapidly in the environment, particularly in the presence of light, heat, and oxygen, yielding water-soluble, non-toxic products doc.govt.nznps.gov. This rapid degradation is a key factor contributing to the relatively quick recovery of aquatic ecosystems after rotenone treatment wikipedia.org.

However, the persistence of this compound, which can be longer than that of the parent rotenone under certain conditions, adds a layer of complexity to the recovery dynamics fisheries.orgtu.org. While this compound is less toxic, its continued presence in water and sediment could potentially influence the recolonization and re-establishment of aquatic communities.

Studies have shown that populations of aquatic invertebrates, although initially impacted by rotenone applications, typically recover to pre-treatment levels doc.govt.nz. Ecosystems have been observed to recover within one or two years after rotenone application, with aquatic invertebrates repopulating affected areas wikipedia.org. However, the rate and completeness of this recovery may be influenced by factors affecting the persistence of this compound, such as water temperature and the presence of sediment caaquaculture.orgfisheries.orgnih.gov.

In cold water environments, the degradation of rotenone and its metabolites, including this compound, can be substantially slower fisheries.orgcaaquaculture.org. This extended persistence in colder temperatures means that aquatic organisms may be exposed to this compound for longer periods, which could potentially delay or alter the trajectory of ecosystem recovery compared to warmer environments where this compound dissipates more quickly.

Research indicates that while the acute toxicity of rotenone drives the initial impact on aquatic life, the persistence of metabolites like this compound may play a role in the duration of effects and the timeline for full ecosystem recovery. fisheries.orgtu.org

Research on this compound's Contribution to the Environmental Profile of Botanical Piscicides

While rotenone is the primary active and most toxic component responsible for the piscicidal effects, the formation and persistence of this compound contribute to the environmental footprint of these formulations fisheries.orgdoc.govt.nz. Environmental risk assessments for rotenone-based piscicides consider the fate and effects of both the parent compound and its degradates, including this compound caaquaculture.orgnps.gov.

The fact that this compound is less toxic than rotenone is a positive aspect of the environmental profile, as the degradation to this compound represents a detoxification pathway wikipedia.orgtu.org. However, its persistence, particularly in certain environmental conditions like cold water or sediment, means it remains a component of the environmental residue for a period after application fisheries.orgnih.govtu.org.

Studies monitoring chemical residues following rotenone applications have consistently measured this compound concentrations in water and sediment fisheries.orgnih.govfisheries.org. These monitoring efforts are crucial for assessing the dissipation rates and potential for longer-term exposure of non-target organisms to this compound.

The environmental profile of botanical piscicides is evaluated based on factors such as toxicity, persistence, and the potential for bioaccumulation. Research indicates that rotenone and its constituents, including this compound, have a relatively low potential to bioconcentrate in aquatic organisms caaquaculture.orgnih.gov. This low bioaccumulation potential is a favorable aspect of their environmental profile compared to some other pesticides doc.govt.nz.

Future Research Directions and Translational Perspectives for Rotenolone

Emerging Research Areas for Rotenolone's Therapeutic Potential

Emerging research suggests potential therapeutic applications for this compound, distinct from the neurotoxic implications associated with rotenone (B1679576). One promising area is its antiviral activity. Studies have indicated that this compound exhibits high antiviral activity against Human Adenovirus (HAdV) and Human Cytomegalovirus (HCMV) at nanomolar concentrations, suggesting its potential as a candidate for developing new broad-spectrum antiviral drugs researchgate.netnih.gov. The mechanism of action for this compound's antiviral effects appears to involve the late stages of the HAdV replication cycle nih.gov.

Another area of investigation involves the potential of this compound and related hydroxylated rotenoids in cancer therapy. While rotenone and deguelin (B1683977) have shown selective toxicity against certain cancer cells by inhibiting mitochondrial complex I, their hydrophobicity allows them to readily cross the blood-brain barrier, leading to neurotoxicity nih.gov. Hydroxylated rotenoids like this compound are more hydrophilic, which could potentially result in a lower neurotoxicity profile, making them promising candidates for further evaluation in cancer models nih.gov. This compound has shown moderate cytotoxic effect against HCT 116 cancer cells nih.gov.

Further research is needed to fully understand the scope of this compound's therapeutic potential, including its activity against other viruses and various cancer types, as well as exploring other potential pharmacological properties.

Advanced Methodological Approaches for this compound Research (e.g., 'omics' technologies)

Advanced methodological approaches, particularly 'omics' technologies, are poised to significantly advance this compound research. These technologies offer comprehensive perspectives for systematically investigating the complex biological effects of compounds like this compound.

'Omics' Technologies:

Transcriptomics: Studying gene expression profiles in response to this compound exposure can reveal the molecular pathways and cellular processes affected by the compound. This can help elucidate its mechanisms of action in both therapeutic contexts (e.g., antiviral, anticancer) and in understanding its environmental impact.

Proteomics: Analyzing the full set of proteins expressed in cells or tissues treated with this compound can provide insights into protein targets, signaling cascades, and cellular responses. Proteomic analysis has been used in studies involving rotenone to understand molecular signatures following exposure researchgate.net.

Metabolomics: Examining the complete set of metabolites can help map the metabolic fate of this compound, identify its degradation products in biological systems and the environment, and understand how it perturbs cellular metabolism. Untargeted lipidomics, a type of metabolomics, has been used to investigate lipid profile disruptions induced by rotenone biorxiv.org.

Genomics: While this compound is a natural product, genomic studies of the organisms that produce rotenoids (like Tephrosia species or endophytic fungi) can help understand the biosynthetic pathways of this compound and potentially lead to strategies for enhancing its production or generating analogs through genetic engineering mdpi.comnih.gov.

Integrating these 'omics' approaches can provide a holistic view of this compound's interactions with biological systems, aiding in the identification of biomarkers, understanding complex mechanisms, and predicting potential effects. researchgate.net

Advanced Analytical Techniques: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial for the detection and quantification of this compound in various matrices, including biological samples and environmental samples like soil osu.edunih.govmdpi.com. Mass Spectrometry Imaging (MSI) can visualize the distribution of this compound and its metabolites in tissues nih.gov.

In vitro and In vivo Models: Utilizing a range of in vitro cell culture models, including those relevant to viral infections or specific cancer types, and appropriate in vivo animal models is essential for evaluating the efficacy and mechanisms of this compound.

Interdisciplinary Research Collaborations in this compound Science

Addressing the complexities of this compound, from its natural origin and environmental presence to its potential therapeutic applications, necessitates interdisciplinary research collaborations. Bringing together experts from diverse fields can accelerate discovery and provide a more comprehensive understanding.

Key areas for interdisciplinary collaboration include:

Chemistry and Biology: Collaboration between synthetic chemists and biologists is crucial for designing and synthesizing novel this compound analogs with improved efficacy, reduced toxicity, and better pharmacokinetic properties. Biologists can then evaluate the activity and mechanisms of these new compounds in relevant biological models.

Pharmacology and Toxicology: Pharmacologists and toxicologists are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as rigorously assessing its safety profile and potential side effects. This is particularly important given the known toxicity of rotenone.

Environmental Science and Ecotoxicology: Collaboration with environmental scientists and ecotoxicologists is vital to understand the fate and persistence of this compound in the environment, its impact on non-target organisms, and to develop sustainable practices related to its potential use or presence. mdpi.com

Medicine and Clinical Research: For translational research, collaboration with medical doctors and clinical researchers is necessary to design and conduct clinical trials if this compound or its derivatives show sufficient promise as therapeutic agents.

Computational Science and Bioinformatics: Computational chemists and bioinformaticians can contribute significantly through molecular modeling, docking studies to predict interactions with biological targets, and the analysis of large datasets generated by 'omics' technologies.

Botany and Microbiology: Researchers studying plants and endophytic fungi that produce rotenoids can collaborate to optimize extraction methods, identify new sources of this compound, and explore the genetic basis of its biosynthesis. mdpi.comnih.gov

Q & A

Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability in natural product extraction?

- Methodological Answer: Standardize extraction protocols (e.g., HPLC purity >95% with chromatograms provided in supplementary data ). Collaborate with natural product repositories for authenticated samples. Publish detailed spectral data (NMR, MS) and experimental conditions (e.g., cell passage number, serum lot) to align with FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.